molecular formula C7H13N3 B13621856 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine

1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine

Cat. No.: B13621856
M. Wt: 139.20 g/mol
InChI Key: CCAZWLYMCBYOAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is a chemical compound that features an imidazole ring, a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine typically involves the condensation of an imidazole derivative with a suitable amine. One common method involves the reaction of 2-methylpropan-2-amine with 1H-imidazole-2-carbaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Scientific Research Applications

1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can bind to receptor sites, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

    2-Methylimidazole: Similar structure but lacks the amine group.

    1H-Imidazole-4-carboxaldehyde: Contains an aldehyde group instead of an amine.

    2-Methyl-4-nitroimidazole: Contains a nitro group instead of an amine.

Uniqueness: 1-(1H-Imidazol-2-YL)-2-methylpropan-2-amine is unique due to the presence of both an imidazole ring and a tertiary amine group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C7H13N3

Molecular Weight

139.20 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-2-methylpropan-2-amine

InChI

InChI=1S/C7H13N3/c1-7(2,8)5-6-9-3-4-10-6/h3-4H,5,8H2,1-2H3,(H,9,10)

InChI Key

CCAZWLYMCBYOAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NC=CN1)N

Origin of Product

United States

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